

Spectroscopic data of 2-(Methoxymethyl)furan (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-(Methoxymethyl)furan

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A Comprehensive Technical Guide to the Spectroscopic Data of 2-(Methoxymethyl)furan

This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-(methoxymethyl)furan**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(methoxymethyl)furan**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific experimental ^1H and ^{13}C NMR data for **2-(methoxymethyl)furan** were not found in the provided search results. The tables are placeholders for when such data becomes available.

Infrared (IR) Spectroscopy

The IR spectrum of **2-(methoxymethyl)furan** exhibits characteristic absorption bands corresponding to its principal functional groups. The data presented is from the NIST Chemistry WebBook and was recorded on a dispersive instrument.[1]

Wavenumber (cm^{-1})	Intensity	Assignment
~3100	Medium	=C-H stretch (furan ring)
2980-2850	Strong	C-H stretch (methyl and methylene groups)
~1500, ~1450	Medium	C=C stretch (furan ring)
~1100	Strong	C-O-C stretch (ether)
~1015	Strong	C-O stretch (furan ring)
~740	Strong	=C-H out-of-plane bend (furan ring)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-(methoxymethyl)furan** is characterized by its molecular ion peak and several key fragment ions.[2][3]

m/z	Relative Intensity (%)	Assignment
112	~30	[M] ⁺ (Molecular Ion)
81	100	[M - OCH ₃] ⁺
53	~20	[C ₄ H ₅] ⁺
43	~40	[C ₂ H ₃ O] ⁺

Experimental Protocols

Detailed experimental procedures for obtaining the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of furan derivatives is as follows:

- Sample Preparation: Approximately 10-20 mg of **2-(methoxymethyl)furan** is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
- ¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 10-15 ppm, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width is generally set to 0-220 ppm.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts are referenced to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

The following is a typical procedure for obtaining an FTIR spectrum of a liquid sample like **2-(methoxymethyl)furan**:

- Sample Preparation: A small drop of neat **2-(methoxymethyl)furan** is placed on the surface of an attenuated total reflectance (ATR) crystal (e.g., diamond or ZnSe) or between two salt plates (e.g., NaCl or KBr).
- Instrumentation: An FTIR spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the clean ATR crystal or empty salt plates is first recorded. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .
- Data Processing: The resulting interferogram is Fourier transformed to generate the infrared spectrum.

The historical data from the NIST WebBook was obtained in a 10% solution in CCl_4 for the 5000-1330 cm^{-1} range and a 10% solution in CS_2 for the 1330-625 cm^{-1} range using a transmission cell with a path length of 0.0121 cm.[1]

Mass Spectrometry (MS)

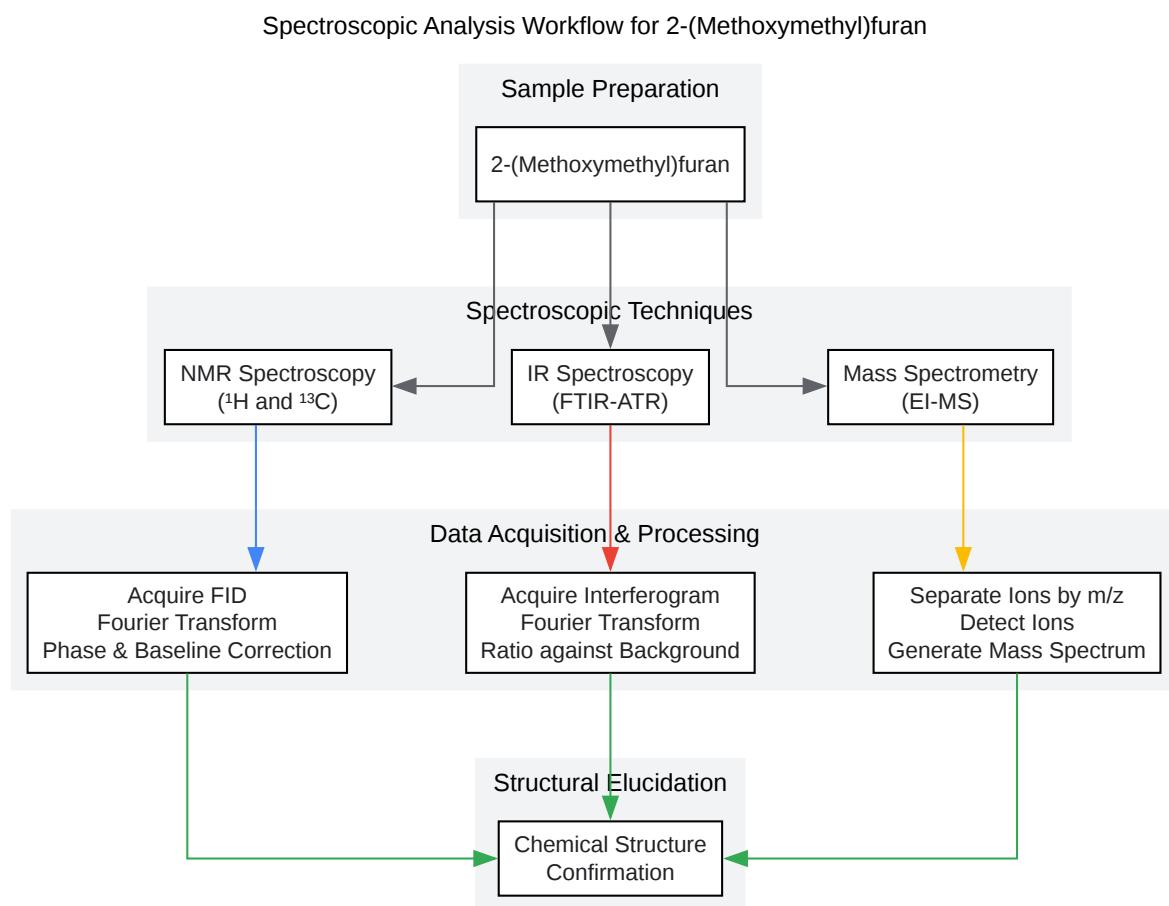
The electron ionization (EI) mass spectrum is obtained using the following general procedure:

- Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized under high vacuum.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic analysis of **2-(methoxymethyl)furan** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic analysis of **2-(Methoxymethyl)furan**.

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